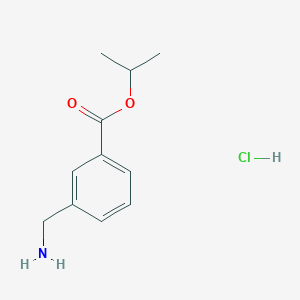

Isopropyl 3-(aminomethyl)benzoate HCl

Description

Contextualization within Amino-ester Chemistry

Amino esters are a class of organic compounds that contain both an amine and an ester functional group. acs.org The presence of both a basic amine and a hydrolyzable ester group imparts a dual reactivity to these molecules, making them valuable in a variety of chemical transformations. Poly(β-amino ester)s, for instance, are known for their pH responsiveness and biodegradability, properties derived from their constituent amine and ester groups. nih.gov

The reactivity of amino esters is influenced by the nature of the amino and ester groups, as well as their relative positions on the molecular scaffold. For example, α-amino esters are direct precursors to α-amino acids and are widely used in peptide synthesis and the development of pharmaceuticals. nih.gov The aminomethyl benzoate (B1203000) esters, such as the subject of this article, are characterized by a benzylamine (B48309) moiety attached to a benzoate ester. This structure provides a versatile platform for further functionalization.

The amine group can undergo various reactions such as acylation, alkylation, and salt formation, while the ester group can be hydrolyzed or transesterified. google.com This dual functionality allows for the selective modification of either part of the molecule, enabling the synthesis of a diverse range of derivatives.

Significance as a Synthetic Intermediate and Building Block

Isopropyl 3-(aminomethyl)benzoate HCl serves as a valuable synthetic intermediate and building block in organic synthesis. The aminomethyl group provides a nucleophilic center that can participate in the formation of amides, sulfonamides, and other nitrogen-containing functionalities. The ester group, on the other hand, can be readily converted to carboxylic acids, amides, or other esters through hydrolysis or transesterification. google.com

This bifunctionality is particularly useful in the construction of more complex molecules. For instance, the amine can be protected while the ester is manipulated, or vice versa, allowing for a stepwise and controlled synthesis. The aromatic ring can also be subject to electrophilic substitution reactions, further increasing the synthetic utility of this compound.

Related aminobenzoate esters are widely used in medicinal chemistry to introduce a flexible linker and a polar group into a molecule, which can be crucial for modulating pharmacokinetic and pharmacodynamic properties. For example, amino acid methyl esters are important intermediates in the synthesis of peptides and other bioactive compounds. nih.gov

Below is a table comparing Isopropyl 3-(aminomethyl)benzoate with its methyl and ethyl ester analogs, highlighting their common role as synthetic intermediates.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Applications as Intermediate |

| Isopropyl 3-(aminomethyl)benzoate | C₁₁H₁₅NO₂ | 193.24 bldpharm.com | Building block for complex molecules. |

| Methyl 3-(aminomethyl)benzoate | C₉H₁₁NO₂ | 165.19 nih.gov | Precursor for oxidation and reduction reactions, and nucleophilic substitutions. |

| Ethyl 3-(aminomethyl)benzoate | C₁₀H₁₃NO₂ | 179.22 | Synthesis of various derivatives through reactions at the amine and ester groups. |

Historical Development of Related Aminomethyl Benzoate Esters

The development of aminobenzoate esters has a rich history intertwined with the discovery of local anesthetics. Procaine (B135), or 2-(diethylamino)ethyl 4-aminobenzoate, synthesized in 1905, is a classic example of an amino ester that revolutionized pain management in medical and dental procedures. wikipedia.org The synthesis of procaine and other related aminobenzoate esters spurred further research into this class of compounds. wikipedia.org

The synthetic routes to aminobenzoate esters have evolved over time. Early methods often involved the esterification of aminobenzoic acids. For example, the synthesis of procaine can be achieved by the direct reaction of benzocaine (B179285) (ethyl 4-aminobenzoate) with 2-diethylaminoethanol. wikipedia.org Another approach involves the reduction of a nitro group to an amine after the esterification of a nitrobenzoic acid. wikipedia.org

More contemporary methods focus on improving efficiency and selectivity. Transesterification reactions catalyzed by various agents have been developed to prepare a wide range of aminobenzoate esters from readily available alkyl aminobenzoates. google.com The development of solid acid catalysts, for example, offers a more environmentally friendly approach to the synthesis of methyl benzoates. mdpi.com The ongoing research into the synthesis and application of aminobenzoate esters highlights their continued importance in organic and medicinal chemistry. nih.gov

Structure

3D Structure of Parent

Properties

IUPAC Name |

propan-2-yl 3-(aminomethyl)benzoate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2.ClH/c1-8(2)14-11(13)10-5-3-4-9(6-10)7-12;/h3-6,8H,7,12H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFPLUNWDHPVBGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC=CC(=C1)CN.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Isopropyl 3 Aminomethyl Benzoate Hcl

Esterification Strategies and Optimization

The formation of the isopropyl ester is a critical step in the synthesis. Several methods can be employed, each with its own advantages and optimization parameters. The primary challenge lies in achieving high conversion and purity, especially considering the presence of the reactive aminomethyl group (or its precursor) which may require protection.

Fischer Esterification Variants

The Fischer-Speier esterification is a classic and direct method for producing esters from a carboxylic acid and an alcohol under acidic catalysis. In the context of Isopropyl 3-(aminomethyl)benzoate, this would typically involve the reaction of 3-(aminomethyl)benzoic acid with isopropanol (B130326).

The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol (isopropanol) is often used, or water is removed as it is formed. Common acid catalysts include sulfuric acid (H₂SO₄), p-toluenesulfonic acid (PTSA), and hydrochloric acid (HCl).

Key Reaction Parameters for Fischer Esterification:

| Parameter | Typical Conditions | Rationale |

| Catalyst | H₂SO₄, PTSA, HCl | Protonates the carbonyl oxygen of the carboxylic acid, increasing its electrophilicity. |

| Solvent | Excess Isopropanol | Serves as both reactant and solvent, driving the equilibrium forward. |

| Temperature | Reflux | Increases reaction rate. |

| Water Removal | Dean-Stark trap, molecular sieves | Removes the water byproduct, shifting the equilibrium towards the ester product. |

This table presents generalized conditions for Fischer esterification and may require optimization for the specific synthesis of Isopropyl 3-(aminomethyl)benzoate.

Due to the presence of the basic amino group, which would be protonated by the acid catalyst, it is often more practical to perform the esterification on a precursor where the amino group is protected or not yet present. For instance, esterifying 3-cyanobenzoic acid or 3-formylbenzoic acid followed by conversion to the aminomethyl group is a common strategy.

Transesterification Approaches

Transesterification, the conversion of one ester to another, presents an alternative route. A common precursor, methyl 3-(aminomethyl)benzoate, can be reacted with isopropanol in the presence of a catalyst to yield the desired isopropyl ester and methanol.

This method can be advantageous as it often proceeds under milder conditions than direct esterification of a carboxylic acid. Catalysts for transesterification can be acidic (e.g., H₂SO₄) or basic (e.g., sodium isopropoxide). The removal of the lower-boiling alcohol byproduct (methanol) is crucial for driving the reaction to completion.

Comparison of Transesterification Catalysts:

| Catalyst Type | Example | Advantages | Disadvantages |

| Acidic | H₂SO₄, PTSA | Effective for a wide range of substrates. | May require higher temperatures; potential for side reactions. |

| Basic | Sodium Isopropoxide | Often faster and proceeds at lower temperatures. | Sensitive to water and free acids; potential for saponification. |

This table provides a general comparison, and the optimal catalyst would depend on the specific substrate and desired reaction conditions.

Pre-esterification Protection Group Chemistry

To avoid side reactions and deactivation of catalysts, particularly when dealing with the free aminomethyl group during esterification, the use of protecting groups is a cornerstone of the synthetic strategy. The amino group can be protected with various functionalities that are stable under the esterification conditions and can be selectively removed later.

Common protecting groups for amines include tert-Butoxycarbonyl (Boc) and Benzyloxycarbonyl (Cbz). For instance, 3-((tert-butoxycarbonyl)amino)methyl)benzoic acid could be esterified with isopropanol. The Boc group is stable to the basic conditions of some transesterification reactions and can be readily removed under acidic conditions, often concurrently with the formation of the final HCl salt.

Common Amine Protecting Groups:

| Protecting Group | Abbreviation | Introduction Reagent | Removal Conditions |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Strong acid (e.g., TFA, HCl) |

| Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) |

Aminomethylation Techniques

The introduction of the aminomethyl group is a pivotal transformation in the synthesis of Isopropyl 3-(aminomethyl)benzoate HCl. This is typically achieved by the reduction of a suitable precursor, such as an aldehyde or a nitrile.

Reductive Amination Pathways for Aldehyde Precursors

Reductive amination is a powerful and versatile method for forming amines. In this context, isopropyl 3-formylbenzoate would be the key intermediate. This aldehyde can be reacted with an amine source, typically ammonia (B1221849) or a protected form, to form an imine or enamine intermediate, which is then reduced in situ to the desired aminomethyl group.

A variety of reducing agents can be employed, with sodium borohydride (B1222165) (NaBH₄) and sodium cyanoborohydride (NaBH₃CN) being common choices. The choice of reducing agent is critical to ensure chemoselectivity, as it should preferentially reduce the iminium ion over the aldehyde starting material.

Reducing Agents for Reductive Amination:

| Reducing Agent | Characteristics |

| Sodium Borohydride (NaBH₄) | A mild and selective reducing agent, but can also reduce aldehydes. |

| Sodium Cyanoborohydride (NaBH₃CN) | More selective for the protonated imine over the carbonyl group, allowing for one-pot reactions. |

| Sodium Triacetoxyborohydride (STAB) | A mild and selective reducing agent, often used for reductive aminations. |

| Catalytic Hydrogenation (H₂, Catalyst) | Can be used, but may also reduce the aromatic ring under harsh conditions. |

This table summarizes common reducing agents. The selection depends on the specific substrate and reaction conditions to maximize yield and minimize side products.

Nitrile Reduction Methods

An alternative and robust method for introducing the aminomethyl group is through the reduction of a nitrile. The synthesis would proceed via isopropyl 3-cyanobenzoate. This nitrile can be reduced to the primary amine using several methods, most commonly catalytic hydrogenation.

Catalytic hydrogenation involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst. Raney nickel and palladium on carbon (Pd/C) are frequently used catalysts for this transformation. The reaction is typically carried out in a suitable solvent like ethanol (B145695) or methanol, often with the addition of ammonia to suppress the formation of secondary amines as byproducts. The final product from this step would be the free base, which is then converted to the hydrochloride salt.

Catalysts for Nitrile Reduction:

| Catalyst | Typical Conditions | Notes |

| Raney Nickel | H₂, high pressure, ethanol/ammonia | A highly active and cost-effective catalyst. |

| Palladium on Carbon (Pd/C) | H₂, various pressures, methanol/acetic acid | A versatile and effective catalyst. |

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, followed by aqueous workup | A powerful reducing agent, but less chemoselective. |

This table outlines common catalysts for nitrile reduction. The choice of catalyst and conditions is crucial for achieving high yield and selectivity.

Gabriel Synthesis Adaptations

The Gabriel synthesis, a cornerstone method for preparing primary amines, involves the reaction of potassium phthalimide (B116566) with a primary alkyl halide, followed by the liberation of the amine. libretexts.orgbyjus.com This method is highly effective because it prevents the over-alkylation that can occur with direct amination using ammonia. byjus.commasterorganicchemistry.com For the synthesis of aminomethyl-substituted benzoates, this reaction is adapted by using a suitable halogenated precursor.

The process begins with the deprotonation of phthalimide by a base like potassium hydroxide (B78521) to form the potassium phthalimide salt, which acts as a potent nucleophile. libretexts.orgbyjus.com This nucleophile then displaces a halide from a 3-(halomethyl)benzoate ester in a classic SN2 reaction. The resulting N-alkylphthalimide intermediate effectively "protects" the nitrogen atom. masterorganicchemistry.com The final step involves the release of the primary amine. While traditional methods used strong acid or base hydrolysis, a milder and more common modern approach is hydrazinolysis, using hydrazine (B178648) (NH₂NH₂) to cleave the phthalimide and liberate the desired primary amine. byjus.commasterorganicchemistry.comthermofisher.com A key advantage of this pathway is the clean formation of the primary amine without the formation of secondary or tertiary amine byproducts. byjus.com

A notable variation involves the direct amidomethylation using reagents like hydroxymethylphthalimide, which can regioselectively introduce the phthalimidomethyl group onto an activated aromatic ring, providing an alternative entry to the key intermediate. researchgate.net

Table 1: Key Stages of the Adapted Gabriel Synthesis

| Stage | Description | Reactants | Product |

|---|---|---|---|

| 1. Nucleophile Formation | Phthalimide is deprotonated by a base to form the nucleophilic phthalimide anion. | Phthalimide, Potassium Hydroxide | Potassium Phthalimide |

| 2. Alkylation (SN2) | The phthalimide anion reacts with a 3-(halomethyl)benzoate ester. | Potassium Phthalimide, Isopropyl 3-(bromomethyl)benzoate | Isopropyl 3-(phthalimidomethyl)benzoate |

| 3. Amine Liberation | The intermediate is treated with hydrazine to cleave the molecule and release the primary amine. | Isopropyl 3-(phthalimidomethyl)benzoate, Hydrazine | Isopropyl 3-(aminomethyl)benzoate |

Precursor Synthesis Pathways and Derivatization

The foundational precursor, 3-(aminomethyl)benzoic acid, can be synthesized through several established routes. One common industrial method involves the catalytic reduction of 3-cyanobenzoic acid. This process typically employs a metal catalyst, such as platinum or palladium, under a hydrogen atmosphere to convert the nitrile group directly into an aminomethyl group.

Another pathway starts from 3-methylbenzoic acid (m-toluic acid). This approach requires the functionalization of the methyl group, often via radical halogenation to create a benzylic halide, which is then converted to the amine. researchgate.net This conversion can be accomplished through various amination procedures, including the aforementioned Gabriel synthesis or by reaction with ammonia or other amine sources.

Once 3-(aminomethyl)benzoic acid is obtained, it can be derivatized to the final isopropyl ester. A standard method for this esterification is the Fischer-Speier reaction, where the acid is heated with isopropanol in the presence of a strong acid catalyst like sulfuric acid. Alternatively, for greater reactivity and milder conditions, the carboxylic acid can be converted to an acyl chloride using thionyl chloride, which then readily reacts with isopropanol to form the ester. chemicalbook.comchemicalbook.com The final step involves treating the ester with hydrochloric acid to form the stable hydrochloride salt. biosynth.com

Halogenated benzoic acids and their esters are critical intermediates, particularly for nucleophilic substitution reactions like the Gabriel synthesis. researchgate.net The synthesis of a key precursor, such as isopropyl 3-(bromomethyl)benzoate, typically begins with 3-methylbenzoic acid.

The process involves two main transformations:

Esterification: 3-methylbenzoic acid is first esterified with isopropanol to form isopropyl 3-methylbenzoate.

Halogenation: The methyl group of the ester is then subjected to a free-radical bromination, commonly using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide or AIBN under light exposure. This selectively brominates the benzylic position to yield isopropyl 3-(bromomethyl)benzoate.

Alternatively, halogenated intermediates can be prepared where the halogen is directly on the aromatic ring. These are used in more advanced catalytic cross-coupling reactions to form C-N bonds. nih.gov For instance, a 3-bromo- (B131339) or 3-iodobenzoic acid derivative can be a starting point for palladium-catalyzed amination reactions. rsc.org The synthesis of such intermediates often involves electrophilic aromatic substitution (SEAr) reactions on the benzoic acid core. nih.gov

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. uniroma1.itwjpmr.com These principles are increasingly being applied to the synthesis of pharmaceutical intermediates.

A key objective of green chemistry is to reduce or eliminate the use of volatile organic solvents, which contribute to pollution and pose safety risks. jddhs.com Several steps in the synthesis of this compound can be adapted to solvent-free or "neat" conditions.

For example, certain esterification reactions can be performed without a solvent by using an excess of the alcohol reactant (isopropanol) which can also serve as the reaction medium. Another area of development is in amination reactions. While typically conducted in a solvent, research into solid-state or melt-phase reactions shows promise. For instance, a solvent-free Strecker synthesis for α-aminonitriles has been demonstrated with high efficiency, highlighting the potential for similar solventless approaches in other amination protocols. organic-chemistry.org Grinding reactants together, a technique known as mechanochemistry, can also facilitate reactions in the absence of a solvent. wjpmr.com

Table 2: Comparison of Solvent-Based vs. Potential Solvent-Free Esterification

| Parameter | Conventional (Solvent-Based) | Green (Solvent-Free) |

|---|---|---|

| Solvent | Toluene, Dichloromethane, etc. | None (excess alcohol as medium) |

| Waste | Generates solvent waste requiring disposal/recycling. | Minimal waste, primarily excess alcohol which can be recovered. |

| Energy | Requires energy for heating and solvent removal. | May require less energy for workup. |

| Safety | Risks associated with flammable or toxic solvents. | Reduced risk of exposure to hazardous solvents. |

Catalysis is a fundamental pillar of green chemistry, offering pathways that are more efficient and generate less waste than stoichiometric reactions. nih.gov In the synthesis of this compound, catalytic methods can be applied at multiple stages.

Catalytic Hydrogenation: The reduction of a 3-cyanobenzoic acid or a 3-nitrobenzoic acid precursor to the corresponding amine is a prime example. Using catalysts like Raney nickel or Adams' catalyst (PtO₂) with hydrogen gas is a clean and highly efficient method that produces water as the only byproduct in the case of a nitro reduction. wikipedia.orgwikipedia.org

Catalytic C-H Amination: More advanced strategies involve the direct amination of a C-H bond on the benzoic acid ring, which is a highly atom-economical approach. nih.gov Iridium-catalyzed C-H amidation, for instance, allows for the direct introduction of a nitrogen-containing group at the ortho position to the carboxylic acid. nih.gov While this directs to a different isomer, related catalytic systems can be envisioned for meta-functionalization, potentially shortening synthetic routes significantly. researchgate.net These methods often operate under mild conditions and show high functional group tolerance. nih.gov

Table 3: Overview of Catalytic Methods

| Reaction Type | Catalyst Example | Precursor | Advantage |

|---|---|---|---|

| Nitrile Reduction | Palladium on Carbon (Pd/C) | 3-Cyanobenzoic Acid | High yield, clean conversion to amine. |

| Nitro Reduction | Adams' Catalyst (PtO₂) | 3-Nitrobenzoic Acid | High efficiency, water as byproduct. wikipedia.org |

| Hydrogenolysis | Raney Nickel | Benzyl-protected amines | Mild deprotection method. wikipedia.org |

| C-H Amination | Iridium or Rhodium complexes | Benzoic Acid | Direct functionalization, high atom economy. nih.govnih.gov |

Atom Economy and Environmental Impact Assessments

The production of this compound, like any chemical synthesis, necessitates a thorough evaluation of its environmental footprint and resource efficiency. Key metrics in this assessment are atom economy and Process Mass Intensity (PMI), which provide a quantitative measure of the "greenness" of a synthetic route. A plausible and commonly employed synthetic pathway to this compound involves a two-step process: the reduction of a nitro-precursor followed by esterification. This section will analyze the atom economy and environmental considerations for this synthetic approach.

A likely synthetic route commences with the reduction of 3-nitrobenzoic acid to produce 3-(aminomethyl)benzoic acid. This is a crucial transformation that establishes the amino functionality of the target molecule. Following the reduction, the resulting aminobenzoic acid undergoes Fischer-Speier esterification with isopropanol to yield the desired isopropyl ester, which is subsequently converted to its hydrochloride salt.

Step 1: Reduction of 3-Nitrobenzoic Acid

The reduction of aromatic nitro compounds is a fundamental transformation in organic synthesis. From a green chemistry perspective, catalytic hydrogenation is the preferred method due to its high atom economy. acsgcipr.orgwikipedia.org In this process, 3-nitrobenzoic acid is treated with hydrogen gas (H₂) in the presence of a catalyst, typically a precious metal such as palladium on carbon (Pd/C) or a more economical alternative like Raney nickel. acsgcipr.orgwikipedia.org

The idealized reaction is as follows:

C₇H₅NO₄ (3-Nitrobenzoic acid) + 3H₂ → C₇H₇NO₂ (3-Aminobenzoic acid) + 2H₂O

The primary byproduct of this reaction is water, which has a minimal environmental impact. The theoretical atom economy for this step is exceptionally high, as all the atoms from the 3-nitrobenzoic acid (except for the oxygen atoms from the nitro group which are converted to water) are incorporated into the product.

Step 2: Fischer-Speier Esterification

The second step involves the esterification of 3-(aminomethyl)benzoic acid with isopropanol. The Fischer-Speier esterification is a classic and atom-economical method for producing esters from carboxylic acids and alcohols, typically using a strong acid catalyst like sulfuric acid (H₂SO₄). nrochemistry.comyoutube.com

The reaction is represented as:

C₈H₉NO₂ (3-(Aminomethyl)benzoic acid) + C₃H₈O (Isopropanol) ⇌ C₁₁H₁₅NO₂ (Isopropyl 3-(aminomethyl)benzoate) + H₂O

Similar to the reduction step, the only byproduct in an ideal Fischer esterification is water, leading to a high theoretical atom economy. nrochemistry.com A significant challenge with Fischer esterification is its reversible nature. nrochemistry.commasterorganicchemistry.com To drive the equilibrium towards the product side and achieve high yields, an excess of one of the reactants, usually the less expensive alcohol (isopropanol in this case), is often employed. masterorganicchemistry.com The water produced can also be removed from the reaction mixture to favor product formation. organic-chemistry.org

The environmental profile of this step is further influenced by the nature and amount of the acid catalyst and the solvent used. While sulfuric acid is effective, it can lead to waste generation and corrosion issues. The use of solid acid catalysts, which can be easily separated and recycled, presents a greener alternative. journalcsij.com

To provide a quantitative assessment, a hypothetical synthesis is considered based on typical laboratory procedures.

| Step | Reaction | Key Reagents & Solvents | Theoretical Atom Economy (%) | Environmental Considerations |

| 1 | Reduction of 3-nitrobenzoic acid | H₂, Pd/C, Ethanol | High | Use of flammable H₂ gas and solvent. Catalyst recovery and reuse are crucial for sustainability. acsgcipr.orgnih.gov |

| 2 | Fischer Esterification | Isopropanol, H₂SO₄ | High | Use of excess alcohol and a strong acid catalyst. Potential for side reactions and waste from neutralization. nrochemistry.comjournalcsij.com |

For instance, a study on a one-pot synthesis of 3-aminobenzoic acid from 3-nitrobenzaldehyde (B41214) in subcritical water highlights an innovative approach that avoids the use of organic solvents and metal catalysts, achieving a yield of 59% at 300 °C. sciforum.netmdpi.comresearchgate.net While this specific process starts from a different precursor, it demonstrates the potential for developing more sustainable routes to key intermediates.

Elucidation of Reaction Mechanisms Involving Isopropyl 3 Aminomethyl Benzoate Hcl

Mechanisms of Ester Hydrolysis and Transesterification

The ester group is a key reactive site for nucleophilic acyl substitution, primarily through hydrolysis and transesterification reactions.

Ester Hydrolysis: Under acidic conditions, as would be provided by the HCl salt itself or by an external acid catalyst, the ester can undergo hydrolysis to yield 3-(aminomethyl)benzoic acid and isopropanol (B130326). The mechanism is a reversible process. saskoer.ca First, the carbonyl oxygen is protonated by an acid, which significantly increases the electrophilicity of the carbonyl carbon. saskoer.ca A water molecule then acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate. Following a proton transfer from the attacking water molecule to the isopropoxy group, the isopropanol molecule is eliminated as a leaving group, and deprotonation of the carbonyl oxygen regenerates the catalyst and forms the carboxylic acid product. saskoer.ca The equilibrium of the reaction can be shifted toward the products by using a large excess of water. saskoer.ca

Transesterification: Transesterification is a process where the isopropyl group of the ester is exchanged with another alkyl group from an alcohol. This reaction is also typically catalyzed by an acid or a base and is an equilibrium process. google.com In a process for preparing aminobenzoate esters, a reaction mixture containing an alkyl aminobenzoate, an alcohol reagent, and a transesterification catalyst is heated. google.com To drive the reaction to completion, the lower-boiling alcohol (in this case, isopropanol) is often removed by distillation. google.com The mechanism is analogous to acid-catalyzed hydrolysis, with an alcohol molecule acting as the nucleophile instead of water. saskoer.ca

Nucleophilic Reactivity of the Aminomethyl Moiety

The aminomethyl group (-CH₂NH₂) contains a primary amine, which is typically nucleophilic due to the lone pair of electrons on the nitrogen atom. However, in Isopropyl 3-(aminomethyl)benzoate HCl, the amine is protonated to form an ammonium (B1175870) salt (-CH₂NH₃⁺). In this state, the lone pair is unavailable, and the group is not nucleophilic. The amine must be deprotonated by a base to exhibit its nucleophilic character.

The reactivity of the free amine is governed by its basicity, which can be estimated by the pKa of its conjugate acid. Computational studies on the methyl ester of meta-aminobenzoic acid (mABZ), a structurally similar compound, determined the pKa of the protonated amino group to be 3.5. acs.org This low pKa value indicates that the aminomethyl group is a relatively weak base. Its nucleophilicity will be weaker than that of simple alkylamines due to the electron-withdrawing effect of the attached benzene (B151609) ring. masterorganicchemistry.com

Once deprotonated, the free amine can participate in various nucleophilic reactions, such as:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides.

Aminolysis: Acting as a nucleophile to attack another ester molecule, although this is generally less favorable. chemistrysteps.com

Studies on competitive nucleophilic reactions have shown that secondary amines can exhibit greater reactivity than primary amines in similar molecular structures. mdpi.com The nucleophilicity of amines is also sensitive to steric hindrance around the nitrogen atom. masterorganicchemistry.com

Electrophilic Character of the Ester Carbonyl Group

The carbonyl carbon of the ester group in Isopropyl 3-(aminomethyl)benzoate is electrophilic, meaning it is susceptible to attack by nucleophiles. The degree of electrophilicity is a critical factor in its reactivity.

Compared to other carbonyl-containing functional groups, esters are generally considered more electrophilic and reactive than amides. pearson.comquora.com This difference is attributed to the nature of the heteroatom bonded to the carbonyl carbon. In an amide, the nitrogen atom is a better electron-donating group through resonance than the oxygen atom in an ester. pearson.com The nitrogen lone pair is more effectively delocalized into the carbonyl group, which reduces the partial positive charge on the carbonyl carbon and stabilizes the amide. quora.com The oxygen atom in an ester is more electronegative and holds its lone pairs more tightly, resulting in less effective resonance donation and leaving the carbonyl carbon more electrophilic. quora.comreddit.com

The electrophilicity of the ester is roughly equivalent to that of a carboxylic acid. saskoer.ca However, it is generally less reactive than ketones in certain contexts, as demonstrated by chemoselective reactions where a ketone can be targeted in the presence of an ester. nih.gov The electronic nature of the substituents on the benzene ring can also influence the carbonyl's electrophilicity. The protonated aminomethyl group (-CH₂NH₃⁺) acts as an electron-withdrawing group, which would slightly increase the electrophilicity of the ester carbonyl.

Investigating Reaction Kinetics and Thermodynamics

Polymorphism, the ability of a solid to exist in multiple crystalline forms, has been investigated for m-aminobenzoic acid. Two polymorphs have been identified, which are enantiotropically related with a stability transition temperature of 156.1 °C. acs.org The thermodynamic parameters associated with the solid-state forms provide fundamental information on the compound's energy landscape.

| Property | Value | Reference |

|---|---|---|

| Polymorph Stability Transition Temperature | 156.1 °C | acs.org |

For the related isomer, p-aminobenzoic acid, more extensive thermodynamic data is available, including parameters for sublimation and phase transitions. Such data is crucial for understanding the physical stability and energy requirements for phase changes.

| Parameter | Value | Condition/Note | Reference |

|---|---|---|---|

| Transition Temperature (α-β polymorphs) | 16 °C | Estimated by solubility data | rsc.orgul.ie |

| Enthalpy of Transition (ΔHtrs) | 2.84 kJ mol-1 | At the transition temperature | rsc.orgul.ie |

| Entropy of Transition (ΔStrs) | 9.80 J mol-1 K-1 | At the transition temperature | rsc.orgul.ie |

| Standard Molar Enthalpy of Sublimation (ΔGosub) | Derived from vapor pressure measurements | T = 298.15 K | researchgate.net |

Qualitatively, the kinetics of ester reactions like hydrolysis and transesterification are known to be slow without a catalyst and may require elevated temperatures to proceed at a reasonable rate. google.comquora.com

Computational Approaches to Mechanistic Understanding

In the absence of extensive experimental data, computational chemistry provides powerful tools to predict and understand the reactivity of molecules like this compound.

Mechanism and Transition State Analysis: Density Functional Theory (DFT) and other high-level methods are used to model reaction pathways. For instance, a computational analysis of aminolysis reactions (the reaction between an activated ester and an amine) has been performed using methods like GFN2-xTB and DLPNO-CCSD(T). researchgate.net These studies can map out the potential energy surface of a reaction, identifying the structures of reactants, products, intermediates, and, crucially, transition states. researchgate.net This allows for a detailed understanding of the reaction mechanism and can explain experimentally observed reactivity. researchgate.net

Property Prediction: Computational methods are also used to predict key physicochemical properties that govern reactivity.

pKa Values: As mentioned previously, DFT calculations have been used to determine the pKa of the ammonium form of aminobenzoic acid esters, a critical parameter for understanding the nucleophilicity of the amine. acs.org

Protonation Sites: The favored site of protonation in a molecule with multiple basic sites can be determined by combining infrared multiple photon dissociation (IRMPD) spectroscopy with computational chemistry. nih.gov For meta-aminobenzoic acid, these studies confirmed that the amine group is the more favorable site for protonation over the carboxylic acid. nih.gov

Nucleophilicity Indices: Quantum chemistry can be used to calculate local nucleophilic indices for different atoms in a molecule, allowing for the prediction of the most reactive sites for nucleophilic attack. mdpi.com

These computational approaches provide a mechanistic rationale for the reactivity of functional groups and can guide experimental design for studying complex organic molecules.

Chemical Transformations and Reactivity of Isopropyl 3 Aminomethyl Benzoate Hcl

Amidation Reactions

The primary aminomethyl group of Isopropyl 3-(aminomethyl)benzoate HCl readily undergoes amidation reactions with carboxylic acids and their derivatives to form the corresponding N-substituted amides. These reactions are fundamental in peptide synthesis and the creation of various pharmacologically active compounds. The reaction typically proceeds via nucleophilic attack of the amine on an activated carboxylic acid derivative, such as an acyl chloride or an anhydride, or through the use of coupling agents that activate the carboxylic acid in situ. youtube.comresearchgate.net

Commonly used coupling agents for direct amidation with carboxylic acids include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. The hydrochloride salt of the amine must be neutralized with a non-nucleophilic base, for instance, triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), to liberate the free amine for the reaction.

A general representation of the amidation reaction is as follows:

Scheme 1: General amidation reaction of Isopropyl 3-(aminomethyl)benzoate.

| Reactant 1 | Reactant 2 | Coupling Agent/Conditions | Product |

| This compound | Carboxylic Acid (R-COOH) | DCC, HOBt, TEA | Isopropyl 3-((R-amido)methyl)benzoate |

| This compound | Acyl Chloride (R-COCl) | Base (e.g., Pyridine (B92270), TEA) | Isopropyl 3-((R-amido)methyl)benzoate |

| This compound | Acid Anhydride ((RCO)₂O) | Base (e.g., Pyridine, TEA) | Isopropyl 3-((R-amido)methyl)benzoate |

| Table 1: Examples of Amidation Reactions. |

Acylation Reactions at the Amine Nitrogen

Acylation of the primary amine is a straightforward and high-yielding transformation. This reaction is typically carried out using acylating agents like acyl chlorides or acid anhydrides in the presence of a base to neutralize the liberated HCl or carboxylic acid. youtube.com The choice of base is crucial to avoid unwanted side reactions, with tertiary amines like triethylamine or pyridine being common choices.

The general mechanism involves the nucleophilic attack of the free amine on the electrophilic carbonyl carbon of the acylating agent, followed by the elimination of a leaving group (e.g., chloride).

Scheme 2: General acylation reaction of Isopropyl 3-(aminomethyl)benzoate.

| Acylating Agent | Base | Solvent | Product |

| Acetyl Chloride | Triethylamine | Dichloromethane | Isopropyl 3-(acetamidomethyl)benzoate |

| Benzoyl Chloride | Pyridine | Tetrahydrofuran (B95107) | Isopropyl 3-(benzamidomethyl)benzoate |

| Acetic Anhydride | Triethylamine | Dichloromethane | Isopropyl 3-(acetamidomethyl)benzoate |

| Table 2: Examples of Acylation Reactions. |

Ester Group Transformations

The isopropyl ester group of the molecule can undergo several important transformations, providing another avenue for structural diversification.

Alcoholysis

Transesterification, or alcoholysis, involves the reaction of the isopropyl ester with another alcohol in the presence of an acid or base catalyst to form a new ester. organic-chemistry.orgresearchgate.net This reaction is an equilibrium process, and to drive it to completion, the reactant alcohol is often used in large excess, or the leaving isopropanol (B130326) is removed from the reaction mixture. Both acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, and base catalysts, like sodium methoxide (B1231860) or potassium hydroxide (B78521), can be employed. researchgate.netmdpi.comnih.gov

| Reactant Alcohol | Catalyst | Conditions | Product |

| Methanol | H₂SO₄ (catalytic) | Reflux | Methyl 3-(aminomethyl)benzoate |

| Ethanol (B145695) | NaOEt (catalytic) | Reflux | Ethyl 3-(aminomethyl)benzoate |

| Table 3: Examples of Alcoholysis Reactions. |

Aminolysis

The direct reaction of the ester with an amine, known as aminolysis, can be used to form amides. wikipedia.orgchemistrysteps.com However, this reaction is generally less efficient than the acylation of the amine with an acyl chloride. chemistrysteps.com The aminolysis of esters typically requires harsh conditions, such as high temperatures, due to the relatively poor leaving group ability of the alkoxide. wikipedia.org The reaction proceeds by nucleophilic attack of the amine on the ester carbonyl, followed by elimination of isopropanol. chemistrysteps.comyoutube.com

Reductions to Alcohols

The isopropyl ester can be readily reduced to the corresponding primary alcohol, (3-(aminomethyl)phenyl)methanol, using powerful reducing agents such as lithium aluminum hydride (LAH). byjus.commasterorganicchemistry.comchemicalbook.com This reaction is typically performed in anhydrous ethereal solvents like diethyl ether or tetrahydrofuran (THF). byjus.com It is important to note that LAH will also reduce the carboxylic acid if the ester is first hydrolyzed. Weaker reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters. masterorganicchemistry.com

Scheme 3: Reduction of the ester group to a primary alcohol.

Reactions Involving the Aromatic Ring System

The benzene (B151609) ring of this compound can undergo electrophilic aromatic substitution (EAS) reactions. libretexts.orgmasterorganicchemistry.commasterorganicchemistry.com The directing effects of the two substituents, the aminomethyl group (-CH₂NH₂) and the isopropyl ester group (-COOCH(CH₃)₂), must be considered.

The aminomethyl group, after neutralization of the HCl salt, is an activating, ortho-, para-directing group due to the electron-donating nature of the nitrogen lone pair, which can be delocalized into the ring via the benzylic position. Conversely, the isopropyl ester group is a deactivating, meta-directing group due to the electron-withdrawing nature of the carbonyl group.

In electrophilic aromatic substitution reactions, the powerful activating effect of the aminomethyl group will dominate, directing incoming electrophiles to the positions ortho and para to it (positions 2, 4, and 6). However, the ester group at position 3 will sterically hinder the 2- and 4-positions to some extent. Therefore, a mixture of products is often expected, with substitution at the 6-position being sterically least hindered. It is also important to consider that under strongly acidic conditions, the aminomethyl group will be protonated to form -CH₂NH₃⁺, which is a deactivating, meta-directing group. In this case, substitution would be directed to the position meta to both substituents (position 5).

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.comlibretexts.orgmasterorganicchemistry.com

| Reaction | Reagents | Major Product(s) (assuming free amine) |

| Nitration | HNO₃, H₂SO₄ | Isopropyl 3-(aminomethyl)-6-nitrobenzoate and other isomers |

| Bromination | Br₂, FeBr₃ | Isopropyl 3-(aminomethyl)-6-bromobenzoate and other isomers |

| Sulfonation | Fuming H₂SO₄ | Isopropyl 3-(aminomethyl)-6-sulfonic acid benzoate (B1203000) and other isomers |

| Table 6: Examples of Electrophilic Aromatic Substitution Reactions. |

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. libretexts.org The susceptibility of the benzene ring in this compound to electrophilic attack is dictated by the electronic effects of its two substituents: the isopropyl ester (-COOCH(CH₃)₂) and the protonated aminomethyl (-CH₂NH₃⁺) groups.

Both the isopropyl ester and the protonated aminomethyl group are electron-withdrawing groups. The ester group deactivates the aromatic ring through its carbonyl functionality, which pulls electron density from the ring via resonance and inductive effects. rsc.org Similarly, the -CH₂NH₃⁺ group is strongly deactivating due to the positive charge on the nitrogen atom, which exerts a powerful electron-withdrawing inductive effect.

According to established principles of electrophilic aromatic substitution, deactivating groups direct incoming electrophiles to the meta position relative to themselves. ethz.ch In the case of this compound, both substituents are located at positions 1 and 3 of the benzene ring. Therefore, electrophilic substitution is predicted to occur at the positions that are meta to both groups, which are positions 5 and, to a lesser extent due to steric hindrance, position 2. Position 4 is ortho to the aminomethyl group and para to the ester group, and position 6 is ortho to the ester group and para to the aminomethyl group; these positions are deactivated.

While no specific experimental studies on the electrophilic aromatic substitution of this compound are readily available in the reviewed literature, the expected outcomes for common EAS reactions can be inferred from the known behavior of similarly substituted benzene rings.

Table 1: Predicted Outcomes of Electrophilic Aromatic Substitution Reactions on this compound

| Reaction | Reagents | Predicted Major Product(s) | Expected Reactivity |

| Nitration | HNO₃, H₂SO₄ | Isopropyl 3-(aminomethyl)-5-nitrobenzoate HCl | Low, requires forcing conditions |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Isopropyl 3-bromo-5-(aminomethyl)benzoate HCl or Isopropyl 3-chloro-5-(aminomethyl)benzoate HCl | Very low, may not proceed |

| Sulfonation | Fuming H₂SO₄ | Isopropyl 3-(aminomethyl)-5-sulfobenzoate HCl | Low, requires forcing conditions |

| Friedel-Crafts Alkylation | R-Cl, AlCl₃ | No reaction expected | Deactivated ring prevents reaction |

| Friedel-Crafts Acylation | R-COCl, AlCl₃ | No reaction expected | Deactivated ring prevents reaction |

It is important to note that Friedel-Crafts reactions are generally unsuccessful on strongly deactivated aromatic rings, such as those bearing a nitro group or a protonated amino group. libretexts.orgyoutube.com Therefore, it is highly unlikely that this compound would undergo Friedel-Crafts alkylation or acylation under standard conditions.

Functionalization of the Benzoate Ring

Beyond electrophilic aromatic substitution, the functionalization of the benzoate ring of this compound can be explored through other reaction types. However, the deactivating nature of the existing substituents also influences these transformations.

One potential avenue for functionalization is nucleophilic aromatic substitution (SNA_r). This type of reaction typically requires the presence of a strong electron-withdrawing group (like a nitro group) and a good leaving group (like a halide) on the aromatic ring. In its current form, this compound is not a prime candidate for S_NAr. However, if a derivative were synthesized, for instance by introducing a nitro group at the 5-position and a halogen at another position, subsequent nucleophilic attack could be possible.

Another approach to functionalization involves reactions at the benzylic position of the aminomethyl group. The benzylic hydrogens are generally more reactive towards radical substitution than other hydrogens on the molecule. However, specific studies on such reactions for this particular compound are not documented in the available literature.

Salt Formation Chemistry (excluding the HCl salt as the parent compound)

The aminomethyl group of Isopropyl 3-(aminomethyl)benzoate provides a site for acid-base chemistry. As the parent compound is the hydrochloride salt, the amino group is protonated. This primary amine can be deprotonated to its free base form, Isopropyl 3-(aminomethyl)benzoate, by treatment with a suitable base. The resulting free amine can then be reacted with other acids to form different acid addition salts. google.com

The formation of different salts can be advantageous for modifying the physicochemical properties of the compound, such as its solubility, stability, and crystallinity. tdcommons.org The choice of the acid counter-ion can significantly impact these properties.

Table 2: Potential Acid Addition Salts of Isopropyl 3-(aminomethyl)benzoate

| Acid | Resulting Salt | Potential Properties |

| Sulfuric Acid | Isopropyl 3-(aminomethyl)benzoate sulfate | Potentially different solubility and stability profile compared to the HCl salt. |

| Acetic Acid | Isopropyl 3-(aminomethyl)benzoate acetate | May exhibit higher solubility in certain organic solvents. |

| Benzoic Acid | Isopropyl 3-(aminomethyl)benzoate benzoate | Could form a salt with interesting crystalline properties. reddit.com |

| Maleic Acid | Isopropyl 3-(aminomethyl)benzoate maleate | Maleate salts are common in pharmaceuticals and may offer improved properties. |

| Tartaric Acid | Isopropyl 3-(aminomethyl)benzoate tartrate | As a chiral acid, it could be used for the resolution of racemic mixtures if the parent compound were chiral. |

The synthesis of these salts would typically involve dissolving the free base form of Isopropyl 3-(aminomethyl)benzoate in a suitable solvent and adding a stoichiometric amount of the desired acid. tdcommons.orggoogle.com The resulting salt would then be isolated, often by precipitation and filtration. The success of salt formation and the properties of the resulting salt would depend on factors such as the pKa of the acid and the amine, the solvent system used, and the crystallization conditions.

Computational and Theoretical Studies on Isopropyl 3 Aminomethyl Benzoate Hcl

Quantum Chemical Calculations (e.g., Ab Initio, Semi-Empirical)

Quantum chemical calculations are foundational in computational chemistry, used to solve the Schrödinger equation for a molecule to determine its energy and wavefunction. These methods are broadly categorized into ab initio and semi-empirical methods.

Ab initio methods , Latin for "from the beginning," use theoretical principles without the inclusion of experimental data. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory provide highly accurate descriptions of molecular systems. For a molecule like Isopropyl 3-(aminomethyl)benzoate HCl, ab initio calculations could be employed to accurately determine its optimized geometry, vibrational frequencies, and thermochemical properties. For instance, studies on the aminolysis of esters have utilized ab initio methods to map out reaction pathways and transition states, providing a level of detail that is experimentally challenging to obtain nih.gov.

Semi-empirical methods , on the other hand, incorporate some experimental parameters to simplify calculations, making them computationally less expensive and suitable for larger molecules. While less accurate than ab initio methods, they are useful for preliminary conformational analysis and for studying large molecular systems.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) has become one of the most popular quantum chemical methods due to its favorable balance of accuracy and computational cost. DFT calculates the electronic structure of a molecule by focusing on its electron density rather than its complex many-electron wavefunction. The B3LYP functional is a commonly used hybrid functional that combines theoretical exact exchange with empirical correlation functionals.

For this compound, DFT calculations, likely using a basis set such as 6-311G**, would be the method of choice for investigating a wide range of properties. These include the optimization of the molecular geometry, calculation of the electronic energy, and determination of the distribution of electron density and electrostatic potential. DFT is also extensively used to calculate the energies of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding chemical reactivity.

In a study on new nematogenic polar naphthyl benzoate (B1203000) ester derivatives, DFT calculations were performed using the B3LYP functional with a 6-311G** basis set to correlate predicted quantum chemical parameters with experimental data. The calculations confirmed the planar conformation of these molecules, which is essential for their liquid crystalline properties mdpi.com.

| Property | Description | Relevance to this compound |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides bond lengths, bond angles, and dihedral angles. |

| Electron Density | The probability of finding an electron at a particular point in space. | Helps to identify regions of high and low electron density, indicating potential sites for electrophilic or nucleophilic attack. |

| Electrostatic Potential | The potential energy of a positive point charge at a particular location near a molecule. | Maps regions of positive and negative potential, useful for understanding intermolecular interactions. |

Molecular Dynamics Simulations for Conformational Analysis

While quantum chemical methods are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are employed to understand the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the positions and velocities of particles evolve.

For this compound, MD simulations would be invaluable for exploring its conformational landscape. The molecule possesses several rotatable bonds, including those in the isopropyl group and the aminomethyl side chain. MD simulations can reveal the preferred conformations of the molecule in different environments, such as in a vacuum or in a solvent, and the energy barriers between different conformational states. This information is critical for understanding how the molecule interacts with its environment and with other molecules, such as biological receptors.

Recent research has utilized MD simulations to study the behavior of a wide range of molecules, from sulfonamide derivatives to small molecule antimicrobial agents, to understand their stability and interactions with biological targets nih.govnih.gov. For example, MD simulations of newly designed BRD4 inhibitors confirmed the stability of the molecules within the binding pocket of the protein over the course of the simulation nih.gov.

Frontier Molecular Orbital Analysis (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally implies higher reactivity.

For this compound, a HOMO-LUMO analysis performed using DFT would reveal important information about its reactivity. The distribution of the HOMO and LUMO across the molecule would indicate the likely sites for electron donation and acceptance, respectively. This analysis is fundamental in predicting how the molecule will behave in chemical reactions.

| Orbital | Description | Significance |

| HOMO | The highest energy molecular orbital that is occupied by electrons. | Represents the ability to donate an electron. |

| LUMO | The lowest energy molecular orbital that is not occupied by electrons. | Represents the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher reactivity and lower stability. |

Prediction of Spectroscopic Parameters from First Principles

Computational methods can predict various spectroscopic parameters from first principles, which can be invaluable for interpreting experimental spectra.

Infrared (IR) Spectroscopy: DFT calculations can predict the vibrational frequencies and intensities of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, the vibrational modes can be determined. These calculated frequencies can then be compared with experimental IR spectra to aid in the assignment of vibrational bands to specific molecular motions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Quantum chemical calculations can predict the chemical shifts of NMR-active nuclei, such as ¹H and ¹³C. This is typically done by calculating the magnetic shielding tensors for each nucleus in the molecule. The predicted chemical shifts can be a powerful tool for confirming the structure of a synthesized compound.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption spectra of molecules. TD-DFT calculations can determine the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima and intensities in a UV-Vis spectrum.

For this compound, these computational tools could be used to generate theoretical spectra that would be highly beneficial in the analysis and confirmation of its structure and properties.

An in-depth analysis of emerging research and future perspectives in the chemistry of this compound reveals significant potential for innovation across synthesis, catalysis, and process technology. As a key structural motif in medicinal chemistry and materials science, advancements in its preparation and transformation are of considerable interest. This article explores the forward-looking directions in the chemical synthesis and processing of this compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Isopropyl 3-(aminomethyl)benzoate HCl, and how can intermediates be characterized?

- Methodology : A plausible synthesis involves reductive amination of the corresponding nitrile or nitro precursor. For example, reduction of a 3-(cyanomethyl)benzoate intermediate using hydrogen gas (H₂) in the presence of palladium on carbon (Pd/C) and hydrochloric acid (HCl) can yield the aminomethyl derivative. Subsequent salt formation with HCl in ethanol or 1,4-dioxane may generate the hydrochloride salt .

- Characterization : Confirm intermediate purity via thin-layer chromatography (TLC) and final product identity using nuclear magnetic resonance (NMR; ¹H/¹³C), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). Compare retention times and spectral data against reference standards where available .

Q. Which analytical techniques are most effective for quantifying this compound in complex matrices?

- Methodology : Use reverse-phase HPLC with UV detection (λ ~250–300 nm, based on benzamide/aromatic absorption) and a C18 column. For enhanced sensitivity, couple with tandem MS (LC-MS/MS) using electrospray ionization (ESI). Validate methods with spiked recovery experiments in biological matrices (e.g., plasma, tissue homogenates) .

Q. What solvents are suitable for dissolving this compound in pharmacological assays?

- Methodology : Preliminary solubility testing in polar aprotic solvents (e.g., DMSO, methanol) is recommended. For in vivo studies, consider biocompatible solvents like saline with <5% DMSO or aqueous HCl (pH-adjusted). Avoid non-polar solvents (e.g., isopropyl myristate) due to poor solubility of ionic species .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products during HCl salt formation?

- Methodology : Monitor pH during acidification to ensure stoichiometric protonation of the amine. Use controlled crystallization by slow solvent evaporation (e.g., ethanol/ether mixtures) to enhance crystal purity. Impurity profiling via HPLC-PDA and orthogonal methods (e.g., ion chromatography) can identify residual solvents or unreacted intermediates .

Q. How should researchers address discrepancies in toxicity data for structurally related benzoate esters?

- Methodology : Compare toxicity profiles using in vitro models (e.g., hepatocyte viability assays) before advancing to in vivo studies. For dermal toxicity, note that isopropyl benzoate derivatives exhibit species-specific LD₅₀ values (e.g., 20 mg/kg in rabbits), necessitating careful dose escalation and adherence to OECD guidelines .

Q. What strategies ensure the stability of this compound under long-term storage?

- Methodology : Store lyophilized or crystalline forms at -20°C in airtight, light-protected containers with desiccants. For solutions, use anhydrous acetonitrile or ethanol to prevent hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC .

Data Contradiction and Validation

Q. How can researchers validate conflicting reports on enzymatic interactions of aminomethyl benzoate derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.